1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL
Description
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-8(2)10(13)11(7-12)5-4-9(3)6-11/h8-10,13H,4-7,12H2,1-3H3 |
InChI Key |
NRVDCAOBNPEZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often involve the use of anhydrous Lewis acid catalysts to facilitate the reaction and improve yield .
Chemical Reactions Analysis
1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of cyclopentyl-containing compounds.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclopentyl ring provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogous molecules:
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Ring Structure | Substituents |
|---|---|---|---|---|
| 1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL (Target) | ~185 (estimated) | Hydroxyl, aminomethyl | Cyclopentane | 3-Methyl, 2-methylpropanol |
| 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol [E1] | >250 (estimated) | Thiourea, chlorophenyl | Bicyclo[2.2.1]heptane | Chlorophenyl, bicyclic amine |
| 1-(1-Aminobutan-2-yl)cyclopentan-1-ol [E3] | 157.25 | Hydroxyl, primary amine | Cyclopentane | 1-Aminobutan-2-yl |
| 1-(Aminomethyl)-4-methoxycyclohexanamine [E2] | ~160 (estimated) | Methoxy, aminomethyl | Cyclohexane | 4-Methoxy |
Key Observations :
- Target vs. Bicyclic Thiourea Derivative [E1]: The bicyclo[2.2.1]heptane system in [E1] introduces rigidity and steric bulk, likely enhancing receptor-binding specificity compared to the more flexible cyclopentane in the target compound. The thiourea and chlorophenyl groups in [E1] may confer antimicrobial activity, whereas the target’s hydroxyl and aminomethyl groups suggest applications in central nervous system (CNS) drug design .
- Target vs. 1-(1-Aminobutan-2-yl)cyclopentan-1-ol [E3]: The target’s aminomethyl and dual methyl substituents increase hydrophobicity (logP ~1.5 estimated) compared to [E3]’s linear aminobutyl chain (logP ~0.8). This difference may influence membrane permeability in drug delivery systems .
- Target vs. However, the methoxy group in [E2] increases polarity, which may reduce blood-brain barrier penetration compared to the target’s methyl substituents .
Physicochemical Properties
- Solubility: The target compound’s branched propanol chain and aminomethyl group enhance water solubility relative to [E1]’s thiourea-bicyclic system but reduce it compared to [E3]’s shorter alkylamine chain.
- Stereochemical Complexity : The cyclopentane ring in the target compound introduces two stereocenters (at positions 1 and 3), creating four possible stereoisomers. This contrasts with [E2]’s single stereocenter and [E3]’s three stereocenters, suggesting divergent enantioselective synthesis challenges .
Q & A
Basic: What are the optimal synthetic routes for 1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL, considering its stereochemical complexity?
Methodological Answer:
The synthesis typically involves multi-step strategies to address the compound’s cyclopentyl backbone and aminomethyl substituent. Key steps include:
- Cyclopentane Ring Formation : Use of [3+2] cycloaddition or ring-closing metathesis to construct the 3-methylcyclopentyl moiety.
- Aminomethyl Introduction : Reductive amination or nucleophilic substitution with protected amines (e.g., Boc- or Fmoc-groups) to ensure regioselectivity .
- Hydroxyl Group Installation : Oxidation of intermediate ketones or Grignard reactions followed by hydrolysis.
Critical reagents include lithium aluminum hydride (reduction) and palladium catalysts (for deprotection). Optimization of reaction conditions (e.g., temperature, solvent polarity) is essential to minimize side products .
Basic: How can researchers resolve stereochemical ambiguities in this compound?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers.
- X-ray Crystallography : Definitive determination of absolute configuration via single-crystal analysis.
- NMR Spectroscopy : NOESY or ROESY experiments to assess spatial proximity of protons, especially around the cyclopentyl and aminomethyl groups .
- Computational Modeling : Density Functional Theory (DFT) to predict stable conformers and compare with experimental data .
Advanced: How does the compound’s bicyclic structure influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 3-methylcyclopentyl group imposes steric hindrance, directing nucleophilic attacks to less hindered sites. For example:
- Regioselectivity : Nucleophiles (e.g., cyanide, methoxide) preferentially target the secondary alcohol over the aminomethyl group due to steric shielding .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems. Detailed kinetic studies (e.g., Eyring plots) are recommended to validate mechanistic hypotheses .
Advanced: What analytical strategies address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from differences in:
- Purity Assessment : Use orthogonal methods (HPLC, LC-MS) to confirm >95% purity, as impurities can skew bioactivity results .
- Assay Conditions : Standardize cell lines, buffer pH, and incubation times. For example, calcium flux assays (for potential ion channel modulation) require controlled Ca²⁺ concentrations .
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out false negatives/positives .
Meta-analysis of published data with rigorous statistical validation (e.g., Bayesian inference) is advised .
Advanced: How can computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Models : Train models using datasets of structurally similar amines to predict logP, solubility, and blood-brain barrier permeability.
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess membrane penetration.
- Docking Studies : Target proteins (e.g., GABA receptors, voltage-gated channels) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the hydroxyl and aminomethyl groups .
Validate predictions with in vitro ADME assays .
Basic: What are the best practices for stabilizing this compound during storage?
Methodological Answer:
- Temperature : Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation.
- Desiccants : Use molecular sieves or silica gel to mitigate hydrolysis of the hydroxyl group.
- Light Protection : Amber vials to avoid photodegradation.
- Stability Monitoring : Regular LC-MS checks to detect decomposition products (e.g., aldehydes from oxidation) .
Advanced: What strategies enhance enantiomeric excess (ee) in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or Sharpless epoxidation for kinetic resolution.
- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes) with chiral ligands.
- Crystallization-Induced Asymmetric Transformation : Exploit differential solubility of enantiomers in specific solvents (e.g., ethanol/water mixtures).
Monitor ee via chiral HPLC and optimize reaction times to prevent racemization .
Advanced: How to investigate the compound’s potential as a modulator of neurotransmitter transporters?
Methodological Answer:
- Radioligand Binding Assays : Use tritiated neurotransmitters (e.g., [³H]GABA) to assess competitive inhibition.
- Electrophysiology : Patch-clamp studies on HEK293 cells expressing human serotonin or dopamine transporters.
- Mutagenesis Studies : Identify key binding residues (e.g., transmembrane domain 3 of SERT) via site-directed mutagenesis.
Cross-reference with structural analogs (e.g., gabapentin derivatives) to infer mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
